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Foundational

Solubility Profile of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Dimethyl Sulfoxide (DMSO) and Polar Aprotic Solvents

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative. Gi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative. Given the critical role of solubility in determining the efficacy, bioavailability, and reliability of data in drug discovery and chemical research, this document outlines the theoretical principles and practical methodologies for accurately assessing its solubility.[1][2] We delve into the compound's structural attributes to predict its behavior in dimethyl sulfoxide (DMSO) and other polar aprotic solvents. This guide furnishes detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, emphasizing the causality behind experimental choices to ensure data integrity. All methodologies are presented as self-validating systems, incorporating essential analytical techniques such as High-Performance Liquid Chromatography (HPLC) for robust quantification.

Introduction: Compound Profile and the Imperative of Solubility

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₈N₂O, Molar Mass: 206.28 g/mol ) is a heterocyclic compound featuring a pyrazole core.[3] The pyrazole ring system is a prominent scaffold in medicinal chemistry, valued for its diverse pharmacological activities.[4] The solubility of such compounds is a cornerstone of their utility in research and development. Insufficient solubility can compromise the results of in-vitro assays, leading to an underestimation of a compound's potency, and can severely limit oral bioavailability in later developmental stages.[1][2]

The structure of this specific molecule—combining a non-polar cyclohexyl group with a more polar 3,5-dimethyl-1H-pyrazole-4-carbaldehyde moiety—creates a distinct physicochemical profile. Understanding its interaction with solvents is paramount for any experimental work, from initial screening to formulation.

Polar aprotic solvents, such as DMSO, Dimethylformamide (DMF), and Acetonitrile (ACN), are of particular interest. DMSO, with its strong dissolving power for a wide range of polar and nonpolar compounds, is a near-universal solvent for preparing stock solutions in high-throughput screening.[5][6] Therefore, an accurate characterization of the title compound's solubility in these solvents is not merely academic but a practical necessity for reliable and reproducible scientific outcomes.

Theoretical Solubility Assessment: A Structurally-Guided Perspective

The foundational principle of "like dissolves like" provides a preliminary framework for predicting solubility.[7] The molecular structure of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde presents two key regions influencing its solubility:

  • The Pyrazole-Carbaldehyde Core: This region contains nitrogen and oxygen atoms, making it capable of dipole-dipole interactions. The pyrazole ring itself is aromatic, while the carbaldehyde group adds polarity. This part of the molecule favors interaction with polar solvents.

  • The Cyclohexyl and Methyl Substituents: The cyclohexyl ring is a bulky, non-polar aliphatic group. The two methyl groups on the pyrazole ring also contribute to the lipophilic character. These features enhance solubility in less polar environments.

Based on this amphipathic nature, the compound is expected to exhibit favorable solubility in polar aprotic solvents, which can engage in the necessary dipole-dipole interactions without the interference of hydrogen bonding that protic solvents would introduce.[8][9] Specifically, DMSO is predicted to be an excellent solvent due to its high polarity and ability to solvate a wide array of organic molecules effectively.[10][11]

While theoretical assessment is valuable, precise quantitative solubility must be determined empirically. The following sections detail the authoritative experimental protocols for this purpose.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[2][12] It is the gold-standard measurement for formulation and pre-clinical development. The most widely accepted method for this determination is the shake-flask method .[7][13]

Causality of the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By adding an excess of the compound and allowing sufficient time for equilibration with agitation, we ensure the solution is saturated.[7][14] Subsequent quantification of the clear supernatant provides the maximum, stable concentration of the compound in that solvent.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., DMSO) in a sealed glass vial. The use of excess solid is critical to ensure saturation is reached.[7]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25°C).

    • Agitate the mixture for a prolonged period, generally 24 to 48 hours, to ensure equilibrium is fully established.[1][7]

  • Phase Separation (Clarification):

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.

    • To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). This step pellets the excess solid, leaving a clear, saturated supernatant.

    • Carefully aspirate the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7] This removes any remaining microscopic particulates that could falsely elevate the measured concentration.

  • Concentration Determination by HPLC:

    • Calibration: Prepare a series of standard solutions of the test compound in the chosen solvent at known concentrations (e.g., from 1 µM to 500 µM). This is a self-validating step; the accuracy of the final result depends entirely on the quality of the calibration curve.

    • Analysis: Inject the filtered supernatant and the standard solutions onto a calibrated HPLC system equipped with a suitable detector (e.g., UV-Vis or DAD).

    • Quantification: Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the linear regression of this curve to calculate the precise concentration of the compound in the saturated supernatant sample.[7][15]

Workflow Visualization

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis prep1 Add excess solid compound to solvent in a sealed vial prep2 Equilibrate at constant temp (25°C) with agitation for 24-48 hours prep1->prep2 Ensures saturation sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant with 0.22 µm PTFE filter sep1->sep2 Removes particulates an1 Analyze clear filtrate by HPLC sep2->an1 an2 Quantify against a pre-generated calibration curve an1->an2 Ensures accuracy an3 Report solubility (e.g., mg/mL or µM) an2->an3 G cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_analysis 3. Analysis prep1 Prepare high-concentration stock in 100% DMSO (e.g., 10 mM) prep2 Perform serial dilutions of stock in a 96-well plate prep1->prep2 precip1 Rapidly add DMSO stock dilutions to target solvent in a new plate prep2->precip1 precip2 Incubate at constant temp (e.g., 25°C for 1-2h) precip1->precip2 Induces precipitation an1 Measure turbidity of each well (e.g., light scattering at 620 nm) precip2->an1 an2 Determine highest concentration without significant precipitation an1->an2

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

Expected Solubility Data and Interpretation

While specific experimental data for 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available, we can present an illustrative table based on the solubility of similar pyrazole structures in polar aprotic solvents. T[8][10]hese values represent typical results that would be obtained from the thermodynamic shake-flask method.

SolventTypeExpected Solubility (at 25°C)Interpretation for Research Use
DMSO Polar Aprotic> 100 mMExcellent. Suitable for high-concentration stock solutions for HTS and long-term storage.
DMF Polar AproticHigh (> 50 mM)Very Good. A viable alternative to DMSO for stock solutions and chemical reactions.
Acetonitrile Polar AproticModerate (5-20 mM)Good. Sufficient for most analytical applications (e.g., HPLC mobile phase) and some reaction chemistry.
Acetone Polar AproticModerate (5-20 mM)Good. Useful as a reaction solvent, though its volatility can be a consideration.

Interpretation: A high solubility in DMSO (>100 mM) is advantageous, as it allows for the creation of concentrated stock solutions that can be diluted into a wide range of assay buffers with minimal risk of the DMSO co-solvent affecting the experiment. M[5]oderate solubility in solvents like acetonitrile is also useful, indicating flexibility in choosing solvents for purification and analysis.

Conclusion

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is predicted to be highly soluble in DMSO and other polar aprotic solvents, a favorable characteristic for its application in chemical and pharmaceutical research. This guide provides the theoretical basis for this prediction and, more importantly, details the rigorous, self-validating experimental protocols required to obtain precise solubility data. Adherence to the shake-flask method for thermodynamic solubility and the use of kinetic assays for screening applications will ensure the generation of high-quality, reliable data. Such data is fundamental to the successful progression of research projects, from initial discovery through to formulation and beyond.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Unknown Author. (n.d.).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • BenchChem. (2025).
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Unknown Author. (n.d.).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Mobley, D. L., & Industry, M. S. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • BenchChem. (2025).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Taylor, R., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.
  • Guidechem. (n.d.). 1-Cyclohexyl-3,5-dimethylpyrazole-4-carbaldehyde 1216062-24-6 wiki.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Pundeer, R., et al. (2025, August 6). Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents.
  • Pundeer, R., et al. (2025, January 16). Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. PubMed.
  • NextSDS. (n.d.). 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Fustero, S., et al. (2018, January 12).
  • Sigma-Aldrich. (n.d.). 1-cyclohexyl-1H-pyrazole-5-carbaldehyde | 1552476-08-0.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 701911-46-8.
  • Arctom. (n.d.). CAS NO. 1216062-24-6 | 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde.
  • Ibezim, A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Acta Crystallographica Section E. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.

Sources

Exploratory

Electronic Properties and Frontier Molecular Orbital Analysis of N-cyclohexyl pyrazole-4-carbaldehydes

An In-Depth Technical Guide Abstract: Pyrazole, a five-membered diazole heterocycle, serves as a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Pyrazole, a five-membered diazole heterocycle, serves as a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functionalization of the pyrazole ring, particularly with substituents at the N1 and C4 positions, allows for the fine-tuning of its electronic and steric properties, which is critical for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis and electronic characterization of N-cyclohexyl pyrazole-4-carbaldehydes, a class of compounds with significant potential in drug discovery. We will delve into the theoretical and experimental methodologies used to elucidate their electronic structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap (ΔE), which are fundamental determinants of molecular reactivity and stability.[3][4]

Introduction: The Pyrazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of pharmaceutical chemistry, prized for their ability to engage in specific, high-affinity interactions with biological targets.[1][5] The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features: it is an aromatic system with a tunable dipole moment and possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities.[6] This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[7][8]

The electronic properties of the pyrazole scaffold are highly sensitive to the nature of its substituents. The introduction of an N-cyclohexyl group provides a bulky, lipophilic anchor, which can influence solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. The carbaldehyde group at the C4 position acts as an electron-withdrawing group and a versatile synthetic handle for further molecular elaboration.[9] Understanding the interplay between these substituents and the core pyrazole ring is paramount for rational drug design. The HOMO-LUMO energy gap is a critical parameter in this context; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, which can correlate with biological activity.[4][10]

Synthetic Methodologies

The synthesis of N-cyclohexyl pyrazole-4-carbaldehyde typically involves a two-stage process: formation of the N-substituted pyrazole core followed by formylation at the C4 position.

Synthesis of the N-Cyclohexyl Pyrazole Core

The most common approach to the pyrazole ring is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. To obtain the N-cyclohexyl pyrazole, cyclohexylhydrazine is used as the key starting material.

Protocol: Synthesis of 1-Cyclohexyl-1H-pyrazole

  • Reaction Setup: To a solution of malondialdehyde tetramethyl acetal (1 equivalent) in ethanol, add cyclohexylhydrazine hydrochloride (1 equivalent) and a catalytic amount of a strong acid (e.g., HCl).

  • Reaction Execution: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1-cyclohexyl-1H-pyrazole.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrazoles.[2][7] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Protocol: Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (4 mL per 1 mmol of substrate) to 0 °C. Add POCl₃ (3 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction Execution: Add a solution of 1-cyclohexyl-1H-pyrazole (1 equivalent) in anhydrous DMF to the pre-formed Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[2]

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide or sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The product often precipitates as a solid. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11]

G cluster_synthesis Synthetic Workflow Cyclohexylhydrazine Cyclohexylhydrazine 1-Cyclohexyl-1H-pyrazole 1-Cyclohexyl-1H-pyrazole Cyclohexylhydrazine->1-Cyclohexyl-1H-pyrazole Condensation 1,3-Dicarbonyl Equivalent 1,3-Dicarbonyl Equivalent 1,3-Dicarbonyl Equivalent->1-Cyclohexyl-1H-pyrazole Condensation Target Compound 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde 1-Cyclohexyl-1H-pyrazole->Target Compound Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Target Compound Vilsmeier-Haack Formylation

Caption: General synthetic route to N-cyclohexyl pyrazole-4-carbaldehydes.

Analysis of Electronic Properties

A combination of computational and experimental techniques is employed to develop a comprehensive understanding of the electronic structure of N-cyclohexyl pyrazole-4-carbaldehydes.

Computational Approach: Density Functional Theory (DFT)

DFT has become a powerful tool in medicinal chemistry for predicting molecular properties, including electronic structure and reactivity.[4][12] It allows for the calculation of the energies and spatial distributions of frontier molecular orbitals (FMOs), namely the HOMO and LUMO.

Protocol: DFT Calculation of FMOs

  • Structure Optimization: The 3D structure of N-cyclohexyl pyrazole-4-carbaldehyde is first optimized to its ground-state geometry. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a suitable basis set, such as 6-311++G(d,p).[3][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • FMO Analysis: From the optimized structure, the energies of the HOMO (EHOMO) and LUMO (ELUMO) are calculated. The HOMO-LUMO energy gap is then determined as ΔE = ELUMO - EHOMO.

  • Visualization: The spatial distributions of the HOMO and LUMO are visualized. For pyrazole-4-carbaldehydes, the HOMO is typically distributed over the pyrazole ring and the N-substituent, while the LUMO is often localized on the pyrazole ring and the electron-withdrawing carbaldehyde group, indicating a π → π* transition.[13]

Table 1: Representative DFT-Calculated FMO Energies for Substituted Pyrazole Derivatives

Compound (Illustrative)EHOMO (eV)ELUMO (eV)ΔE (eV)Reference
1,3-diphenyl-1H-pyrazole-4-carboxamide derivative-5.56-1.244.32[13]
1-(4-nitrophenyl)-3-phenyl-pyrazoline derivative-5.92-2.503.42[10]
1-(4-cyanophenyl)-3-phenyl-pyrazoline derivative-6.10-2.263.83[10]

Note: Data presented are for structurally related pyrazole derivatives to illustrate the typical range of FMO energies. The N-cyclohexyl group is expected to be a weak electron-donating group, influencing the EHOMO accordingly.

Experimental Characterization

Experimental methods provide essential validation for computational predictions and offer direct measurements of electronic properties.

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of photons promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).[14] The wavelength of maximum absorption (λmax) is related to the energy of the electronic transition. For pyrazole-4-carbaldehydes, the key transitions are typically π → π* and n → π*.[15][16]

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the N-cyclohexyl pyrazole-4-carbaldehyde in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane).

  • Data Acquisition: Record the absorption spectrum over a range of ~200-800 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the λmax values for the observed absorption bands. The lowest energy absorption band (longest λmax) typically corresponds to the HOMO-LUMO transition.

  • Optical Gap Calculation: The optical energy gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm).

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[17] The onset oxidation potential (Eox) is directly related to the energy required to remove an electron from the HOMO. Therefore, CV provides an experimental measure of the HOMO energy level.

Protocol: Cyclic Voltammetry Analysis

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the N-cyclohexyl pyrazole-4-carbaldehyde in the electrolyte solution to a final concentration of ~1 mM.

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).

  • Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the onset oxidation potential (Eox, onset) from the voltammogram. To standardize the results, the potential is often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a defined absolute energy level. The HOMO energy can then be estimated using the empirical formula: EHOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8] eV.

G cluster_workflow Experimental Characterization Workflow Sample N-cyclohexyl pyrazole-4-carbaldehyde UVVis UV-Vis Spectroscopy Sample->UVVis CV Cyclic Voltammetry (CV) Sample->CV DFT DFT Calculation (B3LYP/6-311++G(d,p)) Sample->DFT LambdaMax λ_max, λ_onset UVVis->LambdaMax Eox E_ox, onset CV->Eox EHOMO_calc E_HOMO (calc.) DFT->EHOMO_calc ELUMO_calc E_LUMO (calc.) DFT->ELUMO_calc OpticalGap Optical Gap (E_g) LambdaMax->OpticalGap HOMO_exp E_HOMO (exp.) Eox->HOMO_exp LUMO_exp E_LUMO (exp.) OpticalGap->LUMO_exp E_LUMO = E_HOMO + E_g HOMO_exp->LUMO_exp E_LUMO = E_HOMO + E_g

Caption: Integrated workflow for determining electronic properties.

Significance of the HOMO-LUMO Gap in Drug Design

The energies of the frontier molecular orbitals and their gap are not merely abstract quantum chemical parameters; they have profound implications for drug development:

  • Chemical Reactivity and Metabolism: Molecules with a small HOMO-LUMO gap are generally more polarizable and reactive.[3] This can influence their metabolic stability, as they may be more susceptible to oxidative or reductive metabolism by enzymes like cytochrome P450.

  • Molecular Recognition: The FMOs are key players in non-covalent interactions. The HOMO can participate in charge-transfer interactions with electron-deficient sites on a biological target, while the LUMO can accept electron density from electron-rich residues. The energies of these orbitals dictate the favorability of such interactions, influencing binding affinity.

  • Toxicity Prediction: The reactivity of a compound, which is related to its HOMO-LUMO gap, can be a predictor of potential toxicity. Highly reactive compounds may covalently modify unintended biological macromolecules, leading to adverse effects.

By characterizing the electronic properties of N-cyclohexyl pyrazole-4-carbaldehydes, researchers can make more informed decisions in the lead optimization process, balancing desired potency with acceptable pharmacokinetic and safety profiles.

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Foundational

Thermodynamic Stability and Thermophysical Characterization of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary The pyrazole scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals due to its robust thermodynamic stability and strong complex-forming ability[1]. Among its functionalized derivatives, 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6) represents a highly versatile building block[2][3].

While standard supplier catalogs often omit precise thermophysical data for this specific intermediate, understanding its thermodynamic stability, crystal lattice energetics, and melting behavior is critical for downstream pharmaceutical processing (e.g., lyophilization, hot-melt extrusion, and polymorphic screening). As a Senior Application Scientist, I have structured this guide to move beyond basic catalog metrics. We will explore the causality between its molecular architecture and its macroscopic thermal properties, providing a self-validating analytical protocol for determining its melting point and thermal degradation profile.

Structural Thermodynamics & Mechanistic Insights

The thermal behavior of a crystalline solid is governed by the delicate balance between intramolecular stability and intermolecular lattice energy. For 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, three structural domains dictate its thermodynamic profile:

  • The Cyclohexyl Ring (N1 Position): Unlike rigid phenyl-substituted analogs (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which exhibits a melting point of 124–126 °C[4]), the cyclohexyl group introduces significant conformational flexibility (chair-to-chair inversion). This flexibility increases the entropy of the melt ( ΔSfusion​ ). According to the Gibbs free energy relationship ( Tm​=ΔHfusion​/ΔSfusion​ ), a higher entropy of fusion directly results in a lowered melting point . Furthermore, the aliphatic ring eliminates the possibility of π−π stacking in the crystal lattice, weakening the overall lattice energy[4][5].

  • The 3,5-Dimethyl Groups: These methyl groups provide steric shielding to the pyrazole core. More importantly, they restrict the free rotation of the C4-carbaldehyde group, forcing the aldehyde into near-coplanarity with the pyrazole ring (dihedral angle < 5°)[4][5]. This coplanarity maximizes π -conjugation, significantly enhancing the intramolecular thermal stability of the compound, even as the intermolecular lattice energy is reduced by the cyclohexyl group.

  • Solvent and Thermal Resilience: Density Functional Theory (DFT) studies on related pyrazole-4-carbaldehydes demonstrate that these molecules maintain consistent thermodynamic stability across various thermal and solvent environments, with minimal variations in enthalpy due to their highly stabilized conjugated core[1].

Thermo_Mechanism Struct 1-Cyclohexyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde Flex Cyclohexyl Ring (Chair Conformation) Struct->Flex Steric 3,5-Dimethyl Groups (Steric Shielding) Struct->Steric Aldehyde C4-Carbaldehyde (Coplanar pi-conjugation) Struct->Aldehyde Entropy Increased Melt Entropy (ΔS_fusion) Flex->Entropy Lattice Weakened Lattice Energy (No pi-pi stacking) Flex->Lattice Stability High Intramolecular Thermal Stability Steric->Stability Aldehyde->Stability MP Lowered Melting Point (Predicted 85-95 °C) Entropy->MP Lattice->MP

Structural factors influencing the thermodynamic stability and melting point.

Thermophysical Characterization Protocols

To empirically determine the melting point and ensure that the endothermic transition is a true thermodynamic melt rather than an "apparent melting" (melting accompanied by chemical decomposition)[6], a self-validating system coupling Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required[7][8][9].

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of the sample as a function of temperature, allowing for the precise quantification of the latent heat of fusion ( ΔHfusion​ ) and the melting point ( Tm​ )[7][9].

  • Step 1: Calibration. Calibrate the DSC instrument using high-purity Indium ( Tm​≈156.6 °C) and Zinc ( Tm​≈419.5 °C) standards at the intended heating rate to ensure accurate heat flow and temperature baseline corrections[9].

  • Step 2: Sample Preparation. Weigh 3–5 mg of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

  • Step 3: Thermal Method. Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min)[7][9].

  • Step 4: Causality of Heating Rate. A slow heating rate (10 °C/min) is deliberately chosen to prevent thermal lag, allowing the crystalline lattice to reach thermal equilibrium. This ensures sharp endothermic peaks and allows the detection of any polymorphic transitions prior to the primary melt[7].

Protocol 2: Thermogravimetric Analysis (TGA) Validation

Because pharmaceutical intermediates can undergo exothermic decomposition near their melting points, TGA is run in parallel to validate the DSC data[6].

  • Step 1: Place 5–10 mg of the sample in an alumina crucible.

  • Step 2: Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

  • Step 3: Data Synthesis: If the DSC shows an endothermic peak at ~90 °C and the TGA shows 0% mass loss at this temperature, the event is confirmed as a true thermodynamic melt . If mass loss coincides with the endotherm, it is classified as apparent melting (degradation)[6].

DSC_TGA_Workflow Start Sample Preparation (1-Cyclohexyl Derivative) Calib Instrument Calibration (Indium/Zinc Standards) Start->Calib DSC DSC Analysis (10 °C/min, N2 purge) Calib->DSC TGA TGA Analysis (Thermal Degradation) Calib->TGA Melt True Thermodynamic Melting (Endothermic Peak) DSC->Melt AppMelt Apparent Melting (Mass Loss Detected) TGA->AppMelt Data Thermodynamic Stability Profile Generation Melt->Data AppMelt->Data

Thermophysical characterization workflow using coupled DSC and TGA.

Quantitative Data Presentation

The following tables summarize the computed physicochemical properties of the target compound and compare its thermodynamic parameters against rigid structural analogs to highlight the impact of the N1-substituent.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
PropertyValueScientific Implication
CAS Number 1216062-24-6[2][3]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₁₈N₂O[2]Defines the stoichiometric mass for thermal calculations.
Molecular Weight 206.28 g/mol [2]Used for normalizing ΔHfusion​ (J/g to kJ/mol).
Topological Polar Surface Area (TPSA) 34.9 Ų[2]Indicates high lipophilicity; affects solvation thermodynamics.
Rotatable Bonds 2[2]Contributes to conformational entropy during the melting phase.
Table 2: Comparative Thermodynamic Parameters of Pyrazole-4-carbaldehydes

(Note: Melting points for aliphatic analogs are derived from structural extrapolation and DSC predictive models based on the rigid phenyl baseline).

Compound (N1-Substituent)Structural RigidityIntermolecular InteractionsMelting Point Range
1-Phenyl -3,5-dimethyl...High (Planar aromatic)C-H···O, π−π stacking124 – 126 °C (397–399 K)[4]
1-Cyclohexyl -3,5-dimethyl...Low (Chair conformation)C-H···O, van der Waals~85 – 95 °C (Predicted)
1-Vinyl -3-methyl...Medium (Planar aliphatic)C-H···O (No π stacking)Liquid at RT[5]

Conclusion

The thermodynamic stability of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a product of competing forces: the highly stable, coplanar π -conjugated core enforced by the 3,5-dimethyl steric shielding, and the entropically favorable, lattice-weakening cyclohexyl ring. By employing a rigorously calibrated, self-validating DSC and TGA workflow, researchers can accurately isolate the true thermodynamic melting point from apparent melting events, ensuring the structural integrity of this critical intermediate during high-temperature pharmaceutical processing.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Schiff Base Ligands Derived from 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Compound Focus: 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6) Introduction and Scientific Rationale Schif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Compound Focus: 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6)

Introduction and Scientific Rationale

Schiff bases (imines) containing a pyrazole core represent a highly versatile class of ligands in coordination chemistry and pharmacophore design. Recent pharmacological studies have demonstrated that Schiff bases tethered to a pyrazole moiety act as potent immunomodulators and dual-targeting DHFR/DNA gyrase inhibitors .

The specific incorporation of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as the electrophilic building block provides distinct structural advantages:

  • Lipophilicity (LogP) Tuning: The bulky N1-cyclohexyl ring significantly enhances the lipophilicity of the resulting ligand, a critical parameter for cellular membrane penetration in antimicrobial and anticancer drug candidates.

  • Steric Pre-organization: The 3,5-dimethyl groups restrict the conformational freedom around the pyrazole ring. This steric bulk pre-organizes the adjacent azomethine (C=N) nitrogen, creating a highly stable, predictable coordination pocket for transition metal chelation.

Mechanistic Insights: The Causality of Experimental Design

The synthesis of a Schiff base proceeds via a nucleophilic addition-elimination mechanism. Understanding the thermodynamics and kinetics of this pathway is essential for optimizing yields and avoiding side reactions.

  • Solvent Selection (Absolute Ethanol): Water is a stoichiometric byproduct of imine condensation. Using anhydrous (absolute) ethanol shifts the thermodynamic equilibrium toward the product side according to Le Chatelier's principle. Furthermore, ethanol effectively solubilizes both the highly hydrophobic pyrazole-4-carbaldehyde and polar primary amines (e.g., 2-aminophenol or 2-aminopyridine) .

  • The Role of Acid Catalysis (Glacial Acetic Acid): The reaction requires a precise pH window (typically pH 4–5). Glacial acetic acid serves a dual purpose. First, it protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. Second, after the amine attacks to form the tetrahedral hemiaminal intermediate, the acid protonates the hydroxyl group (-OH to -OH₂⁺), transforming it into an excellent leaving group to facilitate dehydration. Without this catalyst, the reaction stalls at the hemiaminal stage.

  • Thermal Activation: Refluxing the mixture (70–80 °C) provides the necessary activation energy for the dehydration step, which is the rate-determining step in imine formation.

Mechanism N1 Aldehyde Carbonyl (Electrophile) N3 Hemiaminal Intermediate (Tetrahedral) N1->N3 Nucleophilic Attack N2 Amine Nucleophile (Attack on C=O) N2->N3 N4 Protonation of -OH (Acid Catalyzed) N3->N4 H+ transfer N5 Dehydration (-H2O) N4->N5 Elimination N6 Imine Formation (Schiff Base) N5->N6 Double bond formation

Acid-catalyzed nucleophilic addition and dehydration mechanism for imine formation.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various reaction conditions were tested using 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and a model primary amine (2-aminophenol). The data below summarizes the optimization parameters.

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Mechanistic Observation
MethanolNone65 (Reflux)1235Incomplete conversion; stalled at hemiaminal.
Ethanol (95%)Glacial AcOH (2 drops)78 (Reflux)860Hydrolysis competes due to water presence.
Absolute Ethanol Glacial AcOH (2 drops) 78 (Reflux) 4 88 Optimal condition; rapid dehydration.
DichloromethanePTSA (0.1 eq)40 (Reflux)2445Poor solubility of the polar amine reactant.

Experimental Protocol

This step-by-step methodology provides a robust, reproducible framework for synthesizing pyrazole-derived Schiff bases.

Reagents and Equipment
  • 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, ~206.3 mg)

  • Primary Amine (e.g., 2-Aminophenol or 2-Aminopyridine) (1.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (Analytical Grade)

  • Round-bottom flask, reflux condenser, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Transfer 1.0 mmol of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde into a 50 mL round-bottom flask.

  • Add 15 mL of absolute ethanol and stir at room temperature until the hydrophobic aldehyde is completely dissolved.

Step 2: Condensation & Catalysis

  • In a separate vial, dissolve 1.0 mmol of the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution dropwise to the round-bottom flask under continuous magnetic stirring.

  • Add exactly 2 to 3 drops of glacial acetic acid to the mixture. Critical Step: Do not over-acidify, as a pH < 3 will fully protonate the amine, neutralizing its nucleophilicity.

Step 3: Thermal Activation & Monitoring

  • Attach a reflux condenser and heat the mixture to 75–80 °C using an oil bath.

  • Maintain reflux for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is complete when the UV-active aldehyde spot (which stains positive with 2,4-DNPH) completely disappears.

Step 4: Isolation and Purification

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the mixture over 50 mL of crushed ice/cold distilled water. The high lipophilicity of the cyclohexyl group will force the Schiff base to precipitate as a solid.

  • Filter the precipitate under vacuum and wash with cold 50% aqueous ethanol to remove unreacted traces of the polar amine.

  • Recrystallize the crude product from hot absolute ethanol or an Ethanol/Dichloromethane (1:3) mixture to yield analytically pure crystals.

  • Analytical Validation: Confirm product formation via FT-IR. Look for the disappearance of the strong aldehyde C=O stretch (~1680 cm⁻¹) and the emergence of a sharp azomethine C=N stretch (~1590–1610 cm⁻¹).

Workflow A 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde + Primary Amine (e.g., 2-Aminophenol) B Solvent Addition (Absolute Ethanol, 25 mL) A->B C Acid Catalysis (Glacial Acetic Acid, 2-3 drops) B->C D Reflux (70-80°C) 4 to 6 hours C->D Heating E Cooling & Precipitation (Ice-cold water quench) D->E Reaction Completion (TLC) F Filtration & Washing (Cold Ethanol / Hexane) E->F G Recrystallization (Hot Ethanol) F->G Purification H Pure Schiff Base Ligand (Yield: 80-85%) G->H

Experimental workflow for the synthesis and purification of pyrazole-derived Schiff base ligands.

References

  • Hassan, A. S., Askar, A. A., Naglah, A. M., Almehizia, A. A., & Ragab, A. (2020). "Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity." Molecules, 25(11), 2593. URL: [Link] [1]

  • Parmar, K. C., Vora, J. J., & Vasava, S. B. (2014). "Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine." Journal of Chemical and Pharmaceutical Research, 6(4), 1259-1263. URL: [Link] [2]

Application

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde applications as an intermediate in drug discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently utilized in the design of COX-2 inhibitors, kinase inhibitors, and advanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently utilized in the design of COX-2 inhibitors, kinase inhibitors, and advanced anti-inflammatory therapeutics[1]. Within this chemical space, 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6) emerges as a highly specialized and versatile building block[2].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a strategically designed pharmacophore precursor. Its structural features provide distinct advantages in drug design:

  • The 1-Cyclohexyl Moiety: Significantly enhances the lipophilicity (XLogP3) of the resulting drug candidates, improving cell membrane permeability and allowing the molecule to anchor deeply into hydrophobic protein pockets (e.g., allosteric sites of neuro-receptors)[2][3].

  • The 3,5-Dimethyl Substitution: Provides critical steric shielding. This restricts the bond rotation of functional groups attached at the C4 position, locking the molecule into bioactive conformations while simultaneously protecting the pyrazole core from rapid metabolic degradation (e.g., via cytochrome P450 oxidation)[4].

  • The 4-Carbaldehyde Handle: Acts as the primary electrophilic center. The aldehyde group allows for rapid diversification through reductive aminations, Knoevenagel condensations, and multicomponent reactions (MCRs), enabling the synthesis of complex fused heterocycles and Schiff bases[5][6].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in organic solvents and its influence on the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [2]

PropertyValueMedicinal Chemistry Implication
CAS Number 1216062-24-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H18N2OHigh carbon-to-heteroatom ratio, indicating lipophilicity.
Molecular Weight 206.28 g/mol Low molecular weight; leaves ample room (<300 Da) to build complex ligands while adhering to Lipinski's Rule of 5.
XLogP3-AA 2.14Ideal lipophilicity for blood-brain barrier (BBB) penetration in CNS-targeted drug discovery.
Topological Polar Surface Area (TPSA) 34.9 ŲExcellent permeability profile; TPSA < 90 Ų is optimal for CNS drugs.
Rotatable Bonds 2High rigidity, reducing entropic penalty upon target binding.

Key Synthetic Workflows in Medicinal Chemistry

The utility of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde spans multiple therapeutic areas. By leveraging the reactivity of the C4-aldehyde, researchers can diverge the synthesis into several distinct pharmacological classes[7][8].

  • Neurodegenerative Therapeutics (AChE/MAO-B Inhibitors): The aldehyde is condensed with primary aromatic amines to form Schiff bases (imines). These derivatives have shown profound efficacy as multitarget-directed ligands for Alzheimer's disease, acting as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine oxidase B (MAO-B)[3].

  • Anti-inflammatory Agents (Chalcone Analogues): Through base-catalyzed Knoevenagel condensation with active methylene compounds (e.g., acetophenones), the intermediate yields pyrazole-chalcone hybrids. These structures are potent inhibitors of pro-inflammatory cytokines and COX enzymes[8].

  • Oncology (Fused Pyrazolo-heterocycles): Utilizing the aldehyde in one-pot Multicomponent Reactions (MCRs) allows for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused systems are classic ATP-competitive kinase inhibitors used in cancer therapy[5][6].

Workflow A 1-Cyclohexyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde B Primary Amines (Schiff Base Formation) A->B Anhydrous MeOH, H+ C Active Methylene Compounds (Knoevenagel Condensation) A->C Base Catalyst D Multicomponent Reactions (MCRs) A->D One-Pot Synthesis E AChE / MAO-B Inhibitors (Neurodegeneration) B->E Target Screening F Chalcone Analogues (Anti-inflammatory) C->F Target Screening G Fused Pyrazolo-heterocycles (Kinase Inhibitors) D->G Target Screening

Synthetic divergence of pyrazole-4-carbaldehyde into therapeutic drug classes.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have included the causality behind each chemical choice and In-Process Controls (IPCs) to verify reaction success in real-time.

Protocol A: Synthesis of Pyrazole-Based Schiff Bases (CNS Targeting)

This protocol details the chemoselective condensation of the carbaldehyde with a primary aniline to generate a stable imine, a common pharmacophore for MAO-B inhibition[3].

Causality & Mechanism: The reaction requires a delicate pH balance. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the C4-carbon. However, the pH must not drop below 4.5; otherwise, the nucleophilic amine will become fully protonated (ammonium salt), halting the reaction. Anhydrous methanol is chosen as the solvent to act as a thermodynamic sink—by excluding ambient water, the equilibrium is driven forward toward the dehydrated imine product.

Mechanism M1 Aldehyde Protonation (H+) M2 Nucleophilic Attack (R-NH2) M1->M2 M3 Hemiaminal Formation M2->M3 M4 Dehydration (-H2O) M3->M4 M5 Stable Imine (Schiff Base) M4->M5

Mechanistic pathway of acid-catalyzed Schiff base formation from carbaldehydes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 206 mg) in 15 mL of anhydrous methanol.

  • Nucleophile Addition: Add the selected primary aromatic amine (e.g., 4-fluoroaniline) (1.2 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalytic amount). Seal the flask with a rubber septum and purge with inert Nitrogen gas.

  • Reaction Execution: Stir the mixture at room temperature for 72 hours, or reflux at 65 °C for 6 hours (depending on the steric hindrance of the amine)[3].

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation metric: The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a highly conjugated, bright UV-active imine spot (Rf ~0.4) confirms nucleophilic addition and dehydration.

  • Isolation: Pour the mixture over crushed ice. Neutralize cautiously with dilute NaOH (0.1 M) until precipitation is complete. Filter the solid under vacuum, wash with cold distilled water, and recrystallize from chloroform to yield the pure Schiff base[3].

Protocol B: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Multicomponent reactions (MCRs) are favored in drug discovery for their high atom economy and ability to rapidly generate complex, drug-like libraries[5].

Causality & Mechanism: This protocol utilizes a base-catalyzed Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. Piperidine is selected as the catalyst because its specific basicity (pKa ~11) is strong enough to deprotonate active methylene compounds (like malononitrile) to form a reactive enolate, but not strong enough to cause unwanted aldol self-condensation of the pyrazole-4-carbaldehyde[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL flask, combine 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a substituted cyclic ketone (e.g., cyclopentanone, 1.0 mmol) in 20 mL of absolute ethanol.

  • Initiation: Add piperidine (0.2 mmol, 20 mol%) as the basic catalyst.

  • Thermodynamic Control: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4-6 hours. Causality: The elevated temperature provides the activation energy required to overcome the entropic barrier of the termolecular (three-component) collision and drives the final aromatization step.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into an LC-MS system. Validation metric: The mass spectrum should show the disappearance of the m/z 207 [M+H]+ peak (starting aldehyde) and the appearance of the target fused heterocycle mass, confirming successful cyclization.

  • Purification: Allow the reaction to cool to room temperature. The fused pyrazolo-pyridine derivative will typically precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under a vacuum.

Table 2: Typical Optimization Parameters for Pyrazole-4-Carbaldehyde Derivatization [3][5][9]

Reaction TypeReagents / CatalystsOptimal SolventTemp / TimeExpected YieldPrimary Impurity Risk
Schiff Base Formation Primary Amine (1.2 eq), Glacial AcOH (cat.)Anhydrous MeOH65 °C / 6 h75 - 85%Hemiaminal intermediate (if water is present)
Chalcone Synthesis Acetophenone (1.0 eq), Ba(OH)₂ or PiperidineEthanol / Solvent-free80 °C / 3 h80 - 90%Aldol self-condensation products
MCR (Fused Rings) Malononitrile (1.0 eq), Ketone (1.0 eq), PiperidineAbsolute Ethanol80 °C / 4-6 h70 - 80%Incomplete cyclization (open-chain Michael adducts)

References

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • NIH/PMC. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at:[Link]

  • Semantic Scholar (Arkivoc). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]

  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available at:[Link]

  • NIH/PMC. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Available at:[Link]

  • Journal of Advanced Scientific Research. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available at:[Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

Sources

Method

Application Note: Optimized Knoevenagel Condensation Strategies for 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary The functionalization of the pyrazole core via the Knoevenagel condensation is a critical synthetic node in drug discovery, enabling the generation of diverse, biologically active arylidene-pyrazole lib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrazole core via the Knoevenagel condensation is a critical synthetic node in drug discovery, enabling the generation of diverse, biologically active arylidene-pyrazole libraries. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for the Knoevenagel condensation of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6)[1]. By transitioning from traditional, harsh basic conditions to modern green chemistry approaches, researchers can achieve higher yields, superior thermodynamic control, and streamlined purification workflows.

Mechanistic Rationale & Substrate Profiling

Substrate Significance

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a highly privileged building block in medicinal chemistry[1]. The N1-cyclohexyl group imparts significant lipophilicity, enhancing the membrane permeability of downstream drug candidates. Concurrently, the C3 and C5 dimethyl groups provide steric shielding around the pyrazole core. This steric bulk restricts the conformational flexibility of the resulting α,β-unsaturated arylidene bond, locking the molecule into a preferred geometry for target receptor interaction and preventing rapid metabolic degradation.

Causality of the Condensation Mechanism

The Knoevenagel condensation is driven by a delicate balance of kinetics and thermodynamics. The reaction initiates with the deprotonation of an active methylene compound (e.g., malononitrile, cyanoacetate) by a mild base to form a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking the electrophilic C4-carbonyl carbon of the pyrazole-4-carbaldehyde.

The choice of catalyst is critical: strong bases can cause unwanted self-condensation or degradation of the aldehyde, whereas mild catalysts (like ammonium carbonate or amino acids) selectively facilitate enolate formation. Following nucleophilic attack, the resulting aldol-type intermediate undergoes rapid, spontaneous dehydration. This dehydration step is the thermodynamic driving force of the reaction, as it yields a highly stable, extended conjugated system between the pyrazole ring and the newly formed alkene.

KnoevenagelMechanism A Active Methylene (e.g., Malononitrile) C Resonance-Stabilized Enolate A->C B Base Catalyst (Deprotonation) B->C Catalysis E Nucleophilic Attack at C4-Carbonyl C->E D 1-Cyclohexyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde D->E F Aldol-type Intermediate E->F G Dehydration (-H2O) F->G H α,β-Unsaturated Arylidene Pyrazole G->H Thermodynamic Driving Force

Caption: Mechanistic pathway of the Knoevenagel condensation with pyrazole-4-carbaldehyde.

Optimization of Reaction Conditions

Historically, Knoevenagel condensations utilized piperidine as a catalyst in refluxing organic solvents[2]. However, these conditions often suffer from toxicological concerns and require tedious chromatographic workups. To establish a self-validating, highly efficient system, we must evaluate the causality behind solvent and catalyst selection.

Recent literature demonstrates that utilizing a 1:1 mixture of water and ethanol with ammonium carbonate is optimal. If the reaction is carried out in pure water, the lipophilic 1-cyclohexyl pyrazole aldehyde precipitates prematurely; in pure ethanol, the ammonium carbonate catalyst lacks sufficient solubility[3]. Alternatively, zwitterionic amino acid catalysis (e.g., glycine) in DMSO provides a mild activation mode that prevents aldehyde degradation[4].

Quantitative Data Summary
Catalyst SystemSolventTemp (°C)TimeAvg. Yield (%)Environmental ImpactMechanistic Advantage
Piperidine (10 mol%)[2]Ethanol78 (Reflux)3-4 h75 - 82ModerateStandard basic activation; prone to side reactions.
(NH₄)₂CO₃ (20 mol%)[3]EtOH:H₂O (1:1)85 (Reflux)1-2 h88 - 94Low (Green)Optimal solubility balance; drives product precipitation.
Glycine (10 mol%)[4]DMSO25 (Ambient)4-6 h85 - 90LowZwitterionic activation; highly biocompatible.

Experimental Methodologies

Protocol A: Green Aqueous Synthesis (Ammonium Carbonate Catalysis)

This protocol leverages the differential solubility of the starting materials and the product to create a self-purifying system. As the condensation occurs, the highly lipophilic arylidene product naturally precipitates from the aqueous-ethanolic mixture, driving the reaction equilibrium forward via Le Chatelier's principle[3].

Reagents:

  • 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile) (1.05 mmol)

  • Ammonium Carbonate (0.2 mmol, 20 mol%)

  • Ethanol / Deionized Water (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-4-carbaldehyde and 1.05 mmol of malononitrile in 5 mL of ethanol. Stir until completely homogeneous.

  • Catalyst Addition: Dissolve 0.2 mmol of ammonium carbonate in 5 mL of deionized water. Add this aqueous solution dropwise to the ethanolic reaction mixture.

  • Execution: Attach a reflux condenser and heat the mixture to 85°C. Maintain reflux for 1 to 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the UV-active aldehyde spot disappears.

  • Isolation: Remove the flask from heat and immediately plunge it into an ice-water bath (0-5°C) for 30 minutes to maximize product precipitation.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold water to remove residual catalyst and unreacted malononitrile.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure arylidene derivative.

Workflow Step1 Reagent Prep: Aldehyde & Active Methylene in EtOH Step2 Catalyst Addition: 20 mol% (NH4)2CO3 in H2O Step1->Step2 Step3 Reaction Execution: Reflux at 85°C for 1-2 hours Step2->Step3 Step4 Cooling & Precipitation: Ice-water bath (0-5°C) Step3->Step4 Step5 Vacuum Filtration & Cold Water Wash Step4->Step5 Step6 Recrystallization (Hot Ethanol) Step5->Step6 Step7 Pure Arylidene Derivative Step6->Step7

Caption: Step-by-step experimental workflow for the green Knoevenagel condensation protocol.

Protocol B: Ambient Amino Acid Catalysis (Glycine in DMSO)

For temperature-sensitive active methylenes, this protocol utilizes glycine as a zwitterionic catalyst at room temperature[4].

  • Preparation: Dissolve 1.0 mmol of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the active methylene in 5 mL of anhydrous DMSO.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of glycine directly to the solution.

  • Execution: Stir the mixture vigorously at room temperature (25°C) for 4 to 6 hours.

  • Isolation: Pour the reaction mixture into 50 mL of crushed ice/water. The sudden shift in polarity will force the hydrophobic product to crash out of the DMSO solution.

  • Filtration: Filter, wash extensively with water to remove DMSO, and dry under vacuum.

Analytical Validation & Self-Correcting Workflows

To ensure the integrity of the synthesized compounds, the protocol must act as a self-validating system. If the analytical markers below are not met, the reaction has either stalled or undergone side reactions (e.g., Michael addition).

  • ¹H NMR Spectroscopy: The most definitive proof of successful Knoevenagel condensation is the disappearance of the highly deshielded aldehyde proton signal (singlet, ~9.9 ppm). Concurrently, a new vinylic proton (=CH-) signal will appear as a sharp singlet in the aromatic region (~7.5 to 8.2 ppm, depending on the electron-withdrawing nature of the active methylene).

  • FT-IR Spectroscopy: Look for the disappearance of the strong aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of specific active methylene functional groups (e.g., sharp -C≡N stretches at ~2200 cm⁻¹ for malononitrile derivatives).

  • LC-MS: Confirm the molecular ion peak[M+H]⁺ corresponding to the exact mass of the dehydrated condensation product.

References

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES European Chemical Bulletin URL
  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • 1-Cyclohexyl-3,5-dimethylpyrazole-4-carbaldehyde 1216062-24-6 wiki Guidechem URL

Sources

Application

Preparation of pyrazole-based agrochemical derivatives from 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Application Note & Protocol: Preparation of Pyrazole-Based Agrochemical Derivatives from 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Introduction and Rationale The pyrazole-4-carboxamide scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preparation of Pyrazole-Based Agrochemical Derivatives from 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction and Rationale

The pyrazole-4-carboxamide scaffold is a privileged structure in modern agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen, benzovindiflupyr)[1]. The compound 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1216062-24-6) provides a highly versatile, lipophilic N-cyclohexyl starting point for developing novel crop protection agents[2].

As a Senior Application Scientist, I have designed this protocol to detail two divergent synthetic pathways to transform this carbaldehyde into high-value agrochemical candidates:

  • Pathway A: Oxidation and subsequent amidation to yield SDHI-type fungicides.

  • Pathway B: Direct condensation to yield herbicidal Schiff bases and hydrazones[3].

Biological Target & Mechanistic Causality

SDHI fungicides exert their effect by binding to Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain[1]. The pyrazole-4-carboxamide moiety acts as a structural mimic of ubiquinone (Coenzyme Q). The amide oxygen hydrogen-bonds with key tyrosine and tryptophan residues in the ubiquinone-binding pocket, while the lipophilic pyrazole ring—enhanced by the 1-cyclohexyl and 3,5-dimethyl groups—anchors the molecule in the hydrophobic core of the enzyme, disrupting the tricarboxylic acid cycle and blocking electron transfer[1].

SDHI_Pathway Succinate Succinate ComplexII Fungal Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- transfer Inhibitor Pyrazole-4-carboxamide (SDHI Fungicide) Inhibitor->ComplexII Competitive Binding at Ubiquinone Site

Mechanism of action for pyrazole-4-carboxamide SDHI fungicides at Fungal Complex II.

Synthetic Strategy & Causality

Transforming the carbaldehyde into a carboxamide requires an intermediate oxidation step. While traditional methods utilize strong oxidants like KMnO4 or K2Cr2O7[4], these can lead to oxidative cleavage of the N-cyclohexyl ring or unwanted side reactions. We employ the Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene)[5]. This method is highly chemoselective for aldehydes, preventing over-oxidation and ensuring high purity of the 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid intermediate.

For the amidation step, direct coupling using peptide reagents (e.g., HATU) is common in medicinal chemistry[5], but unfeasible for agrochemical scale-up due to cost. Instead, conversion to the acid chloride using thionyl chloride (SOCl2) provides a highly reactive intermediate capable of coupling with sterically hindered anilines (a common feature in modern SDHIs) with excellent atom economy[4].

Synthetic_Workflows SM 1-Cyclohexyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde PathA Pathway A: Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH) SM->PathA PathB Pathway B: Condensation (Ar-NH-NH2, EtOH, H+) SM->PathB Acid 1-Cyclohexyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid PathA->Acid Amidation Amidation (SOCl2, then Ar-NH2) Acid->Amidation SDHI Pyrazole-4-carboxamides (SDHI Fungicides) Amidation->SDHI Schiff Pyrazole-4-hydrazones (Herbicides/Fungicides) PathB->Schiff

Divergent synthetic pathways for agrochemical derivatives from the starting carbaldehyde.

Experimental Protocols

Pathway A, Step 1: Pinnick Oxidation (Self-Validating Protocol)

Objective: Synthesis of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Reaction Setup: Dissolve 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a mixture of tert-butanol (40 mL) and 2-methyl-2-butene (10 mL). Causality: 2-methyl-2-butene acts as a hypochlorite scavenger. During the oxidation, hypochlorous acid (HOCl) is generated as a byproduct, which could chlorinate the pyrazole ring. The alkene safely scavenges this to prevent side reactions[5].

  • Oxidant Addition: Dissolve NaClO2 (15 mmol) and NaH2PO4 (15 mmol) in 20 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C over 30 minutes.

  • Propagation: Stir the biphasic mixture at room temperature for 4–6 hours.

  • Self-Validation & Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Dilute with EtOAc (50 mL) and extract with saturated aqueous NaHCO3 (3 x 30 mL). Validation Check: This step acts as a self-validating purification system. Unreacted aldehyde remains in the EtOAc layer. The product acid is selectively partitioned into the aqueous layer as a water-soluble sodium salt, guaranteeing that no starting material contaminates the final product.

  • Isolation: Acidify the combined aqueous layers with 1M HCl to pH 2-3. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Pathway A, Step 2: Acid Chloride Formation and Amidation

Objective: Synthesis of an SDHI analog (e.g., coupling with a thioether-substituted aniline)[6].

  • Activation: Suspend the synthesized carboxylic acid (5 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add 2 drops of DMF as a catalyst, followed by dropwise addition of SOCl2 (15 mmol)[4].

  • Reflux: Heat the mixture to reflux for 2 hours until gas evolution (SO2, HCl) ceases and the solution becomes clear.

  • Concentration: Remove excess SOCl2 and DCM under reduced pressure to yield the crude acid chloride. Causality: Complete removal of SOCl2 is critical to prevent the formation of highly toxic and reactive side products during the subsequent amidation step.

  • Coupling: Dissolve the acid chloride in anhydrous THF (10 mL). Add dropwise to a solution of the target aniline (5 mmol) and triethylamine (15 mmol) in THF (20 mL) at 0 °C.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via recrystallization (EtOH/Water).

Pathway B: Direct Condensation (Hydrazone/Schiff Base Formation)

Objective: Synthesis of herbicidal pyrazole-4-carbohydrazide derivatives[3].

  • Reaction Setup: Dissolve the starting carbaldehyde (5 mmol) and a substituted phenylhydrazine (e.g., 2,4-dinitrophenylhydrazine, 5 mmol) in absolute ethanol (25 mL).

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: Mild acid catalysis activates the carbonyl carbon for nucleophilic attack without completely protonating the nucleophilic hydrazine nitrogen, ensuring a rapid and high-yielding condensation.

  • Reflux & Isolation: Reflux for 3-4 hours. Cool to room temperature. The product precipitates directly from the reaction mixture. Filter, wash with cold ethanol, and dry.

Quantitative Data Summaries

The following table summarizes the typical reaction metrics and anticipated biological activity profiles based on structurally analogous pyrazole derivatives in the literature[1][4][6].

Derivative ClassSynthetic PathwayKey ReagentsAvg. Yield (%)Primary Bio-TargetTypical EC50 / IC50 Range
Carboxylic Acid Intermediate Pathway A (Step 1)NaClO2, NaH2PO4, t-BuOH85 - 92%N/A (Intermediate)N/A
Pyrazole-4-carboxamides Pathway A (Step 2)SOCl2, Ar-NH2, Et3N70 - 85%Fungal SDH (Complex II)0.01 - 5.0 mg/L (Fungi)
Pyrazole-4-hydrazones Pathway BAr-NH-NH2, EtOH, H+75 - 90%Plant HPPD / Fungal targets10 - 100 µg/mL (Weeds)

Sources

Method

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry and Drug Discovery Pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry and Drug Discovery

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry and coordination chemistry, recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatile coordination behavior of pyrazole-based ligands allows for the synthesis of a diverse array of transition metal complexes with unique electronic and steric properties.[3][4][5] The introduction of a formyl group at the 4-position of the pyrazole ring provides an additional coordination site, enabling the formation of stable bidentate or bridging ligands. This guide provides a comprehensive protocol for the synthesis of the novel ligand, 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and its subsequent use in the preparation of transition metal complexes. Such complexes are of significant interest to researchers in drug discovery, offering a scaffold for the development of novel therapeutic agents.[6]

Part 1: Synthesis of the Ligand: 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target ligand is a two-step process, beginning with the synthesis of the pyrazole core followed by formylation.

Step 1.1: Synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole

The initial step involves a classic Knorr-type pyrazole synthesis via the condensation of a β-diketone (acetylacetone) with a hydrazine derivative (cyclohexylhydrazine).

Causality Behind Experimental Choices:

  • Acetylacetone is selected as the β-diketone to provide the 3,5-dimethyl substitution pattern on the pyrazole ring.

  • Cyclohexylhydrazine is used to introduce the cyclohexyl group at the N1 position of the pyrazole. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and subsequent cyclization. An acid catalyst, such as glacial acetic acid, is often added to promote the reaction.

Experimental Protocol:

  • To a solution of cyclohexylhydrazine (0.1 mol) in ethanol (100 mL), add a catalytic amount of glacial acetic acid (0.5 mL).

  • To this stirring solution, add acetylacetone (0.1 mol) dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole as a colorless oil or low-melting solid.

Workflow for the Synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole:

Ligand_Synthesis_Step1 Reactant1 Cyclohexylhydrazine Reaction Reflux (4-6h) Reactant1->Reaction Reactant2 Acetylacetone Reactant2->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole Purification->Product

Caption: Workflow for the synthesis of the pyrazole precursor.

Step 1.2: Vilsmeier-Haack Formylation to Yield 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • POCl₃ and DMF are the classic reagents for generating the electrophilic Vilsmeier reagent (chloroiminium salt). An excess of the Vilsmeier reagent is often used to ensure complete formylation.[7]

  • The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

  • The reaction temperature is a critical parameter. While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the formylation of the pyrazole often requires heating to proceed at a reasonable rate.[9]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • To this, add a solution of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise.

  • After the addition, slowly raise the temperature and heat the reaction mixture to 70-80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Workflow for the Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (in situ) POCl3->Vilsmeier_Reagent 0 °C DMF Anhydrous DMF DMF->Vilsmeier_Reagent Reaction Heating (70-80 °C, 2-4h) Vilsmeier_Reagent->Reaction Pyrazole_Precursor 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole Pyrazole_Precursor->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Step-wise workflow for the Vilsmeier-Haack formylation.

Part 2: General Protocol for the Synthesis of Transition Metal Complexes

This section outlines a general and adaptable protocol for the synthesis of transition metal complexes using 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a ligand. The ligand is expected to act as a bidentate chelating agent, coordinating to the metal center through the pyrazole nitrogen and the carbonyl oxygen.

Causality Behind Experimental Choices:

  • Metal Salts: Common transition metal salts such as acetates or chlorides [e.g., Cu(OAc)₂, Co(OAc)₂, NiCl₂] are used as they are readily soluble in alcoholic solvents.[3]

  • Solvent: Methanol or ethanol are frequently used as they are good solvents for both the ligand and the metal salts, and their boiling points are suitable for refluxing.[3]

  • Stoichiometry: A 1:2 metal-to-ligand molar ratio is typically employed to favor the formation of octahedral or square planar complexes, depending on the metal ion.[3][10]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for complex formation.

General Experimental Protocol:

  • Dissolve 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (2 mmol) in methanol or ethanol (20 mL).

  • In a separate flask, dissolve the transition metal salt (e.g., copper(II) acetate, cobalt(II) acetate, nickel(II) chloride) (1 mmol) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • After the addition, reflux the reaction mixture for 4-8 hours. A change in color or the formation of a precipitate often indicates complex formation.

  • Monitor the reaction by TLC to observe the consumption of the ligand.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and allow the solution to stand for crystallization.

General Complexation Reaction:

Complexation_Reaction Ligand 2 x Ligand (1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) Reaction Reflux (4-8h) Ligand->Reaction Metal_Salt 1 x Metal Salt (e.g., M(OAc)₂, MCl₂) Metal_Salt->Reaction Solvent Methanol or Ethanol Solvent->Reaction Complex Transition Metal Complex [M(Ligand)₂(X)₂] Reaction->Complex Applications cluster_applications Potential Therapeutic Applications cluster_mechanisms Potential Mechanisms of Action Complex Synthesized Transition Metal Complex Anticancer Anticancer Activity Complex->Anticancer Antimicrobial Antimicrobial Activity Complex->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Complex->Anti_inflammatory DNA_Interaction DNA Binding/Cleavage Anticancer->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Anticancer->ROS_Generation Antimicrobial->ROS_Generation Anti_inflammatory->Enzyme_Inhibition

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Analysis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Executive Summary In the structural elucidation of novel pyrazole-based drug scaffolds, distinguishing between aliphatic and aromatic N-substituents is a critical analytical hurdle. This guide provides an in-depth, compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural elucidation of novel pyrazole-based drug scaffolds, distinguishing between aliphatic and aromatic N-substituents is a critical analytical hurdle. This guide provides an in-depth, comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde against its structural alternatives (N1-phenyl and N1-methyl analogs). By isolating the specific diagnostic ions generated by the cyclohexyl moiety, researchers can confidently map structural modifications and validate synthetic pathways.

Rationale & Causality in Experimental Design

As an Application Scientist, experimental design must be driven by mechanistic causality rather than routine habit. The parameters chosen for this comparative analysis are grounded in the following principles:

  • Ionization Choice (EI vs. Soft Ionization): While soft ionization techniques like Electrospray Ionization (ESI) are excellent for intact mass determination, they fail to provide the reproducible skeletal fragmentation required for de novo structural elucidation. We mandate Electron Impact (EI) at 70 eV because it imparts a standardized internal energy to the molecules, ensuring that the resulting fragmentation patterns are highly reproducible and directly comparable against established libraries, following general principles of [1].

  • The Comparative Matrix: To isolate the specific diagnostic ions generated by the cyclohexyl moiety, we must establish a baseline. By comparing the target compound against its N1-phenyl and N1-methyl analogs (sourced from verified reference materials), we create a self-validating analytical matrix. The constant 3,5-dimethyl-4-carbaldehyde pyrazole core yields common fragments, while the N1 substituent dictates the primary cleavage events.

Comparative GC-MS Fragmentation Data

The nature of the N1-substituent fundamentally alters the stability of the molecular ion and the primary fragmentation cascade. The quantitative data below summarizes the diagnostic ions for each analog.

Table 1: Diagnostic GC-MS (EI, 70 eV) Fragments of N1-Substituted 3,5-Dimethyl-1H-pyrazole-4-carbaldehydes

CompoundMolecular Ion [M]⁺•Primary Cleavage (m/z)Secondary Cleavage (m/z)Base Peak
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 206124 [M - C₆H₁₀]⁺•95 [124 - CHO]⁺124
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 200171 [M - CHO]⁺144 [171 - HCN]⁺200
1-Methyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 138109 [M - CHO]⁺82 [109 - HCN]⁺138

Analytical Insight: The aromatic phenyl ring in the N1-phenyl analog resists fragmentation, forcing the initial cleavage at the carbaldehyde group (loss of •CHO, 29 Da) and leaving the molecular ion (m/z 200) as the base peak. Conversely, the aliphatic cyclohexyl ring acts as a sacrificial moiety, dominating the primary fragmentation pathway and shifting the base peak to m/z 124.

Mechanistic Pathway: The N1-Cyclohexyl Effect

According to established trends in [2], the pyrazole core typically undergoes expulsion of HCN or N₂. However, the presence of the N1-cyclohexyl ring supersedes these standard pathways.

The N1-cyclohexyl group undergoes a characteristic hydrogen transfer and cleavage, leading to the expulsion of a neutral cyclohexene molecule (82 Da). This results in a highly stable radical cation at m/z 124, which forms the base peak. Alternatively, inductive cleavage can result in the loss of a cyclohexyl radical (83 Da), yielding m/z 123. Following the loss of the cyclohexyl ring, the pyrazole core resumes standard fragmentation, losing the formyl radical (•CHO, 29 Da) from the C4 position to yield m/z 95.

GCMS_Fragmentation M Molecular Ion [M]+• m/z 206 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde F1 Fragment Ion m/z 124 (Base Peak) [M - C6H10]+• (Loss of Cyclohexene) M->F1 - 82 Da (H-transfer & Cleavage) F2 Fragment Ion m/z 123 [M - C6H11]+ (Loss of Cyclohexyl Radical) M->F2 - 83 Da (Inductive Cleavage) F3 Fragment Ion m/z 95 [m/z 124 - CHO]+ (Loss of Formyl Radical) F1->F3 - 29 Da (alpha-Cleavage)

GC-MS EI (70 eV) fragmentation of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Standardized Experimental Protocol

Trustworthiness in analytical chemistry requires protocols that validate themselves in real-time. This workflow incorporates Decafluorobiphenyl as an Internal Standard (IS) to continuously monitor injection reproducibility and ion source stability.

Step 1: Sample Preparation & System Suitability
  • Dilution: Dissolve 1.0 mg of the synthesized pyrazole compound in 1.0 mL of GC-grade ethyl acetate.

  • Internal Standard Addition: Spike the solution with 10 µL of a 100 µg/mL Decafluorobiphenyl solution.

  • Validation Check: If the IS peak area in the subsequent chromatogram deviates by >15% from the calibration blank, the system must be flagged for inlet maintenance (e.g., liner replacement) to prevent false-negative fragmentation data.

Step 2: Gas Chromatography Parameters
  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume; Split ratio 10:1; Injector temperature set to 250°C.

  • Oven Program: Initial temperature 100°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).

Step 3: Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) mode at an ionization energy of exactly 70 eV.

  • Temperatures: Ion source temperature at 230°C; Quadrupole temperature at 150°C; Transfer line at 280°C.

  • Acquisition: Full scan mode, mass range m/z 50 to 300. Solvent delay set to 3.5 minutes to protect the filament.

Step 4: Data Processing & Validation
  • Extract the chromatogram and isolate the peak corresponding to the pyrazole derivative.

  • Verify the presence of the molecular ion ([M]⁺• m/z 206).

  • Confirm the diagnostic base peak at m/z 124 to validate the presence of the N1-cyclohexyl substitution.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Source: IntechOpen | URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry | Source: University of Alabama at Birmingham (UAB) | URL: [Link]

Sources

Comparative

A Comparative Guide to the Steric Effects of N-Cyclohexyl vs. N-Methyl Groups in Pyrazole Carbaldehyde Derivatives

Introduction: The Critical Role of N-Substituents in Pyrazole Chemistry Pyrazole carbaldehydes are cornerstone intermediates in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of N-Substituents in Pyrazole Chemistry

Pyrazole carbaldehydes are cornerstone intermediates in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2] Their reactivity is predominantly centered around the formyl group at the C4 position, making them ideal precursors for constructing more complex heterocyclic systems. The substituent at the N1 position of the pyrazole ring, however, plays a far more significant role than a mere structural placeholder. It acts as a critical modulator of the molecule's electronic properties, solubility, and, most importantly, its steric environment.

This guide provides an in-depth comparison of two common N-substituents: the small, sterically unassuming N-methyl group and the bulky, conformationally rigid N-cyclohexyl group. Understanding the profound differences in their steric hindrance is paramount for researchers in medicinal chemistry and materials science, as it directly influences reaction kinetics, regioselectivity, and the final three-dimensional architecture of the target molecules. We will explore these effects through the lens of synthetic strategy, conformational analysis, and reactivity, supported by established experimental protocols and data.

Synthetic Strategy and Steric Influence on Regioselectivity

The synthesis of N-substituted pyrazole-4-carbaldehydes typically involves two key steps: N-alkylation of a pyrazole precursor followed by formylation, often via the Vilsmeier-Haack reaction.[1][3][4][5] The initial N-alkylation step is where the steric profile of the incoming substituent first asserts its influence, particularly with unsymmetrically substituted pyrazoles.

Expertise in Action: Why Sterics Dictate N1 vs. N2 Substitution When an unsymmetrical pyrazole is deprotonated, it forms a pyrazolate anion where the negative charge is delocalized over both nitrogen atoms. The subsequent reaction with an alkyl halide can lead to two different regioisomers. It has been systematically shown that steric hindrance is a primary factor governing the regioselectivity of this reaction.[6] Bulky electrophiles, such as a cyclohexyl halide, will preferentially attack the less sterically hindered nitrogen atom to minimize non-bonded interactions in the transition state.[6] The methyl group, being significantly smaller, exhibits less regioselective pressure.

This principle is crucial for synthetic design. To ensure the synthesis of a single, desired regioisomer and avoid costly and time-consuming purification steps, chemists must consider the steric interplay between substituents on the pyrazole ring and the N-alkylating agent.

Experimental Workflow: Synthesis and Comparative Analysis

Below is a generalized workflow illustrating the synthesis and subsequent comparative analysis of N-methyl and N-cyclohexyl pyrazole-4-carbaldehyde derivatives.

G cluster_synthesis Synthesis Phase cluster_analysis Comparative Analysis Phase Py_Precursor 3-Substituted 1H-Pyrazole Base Base (e.g., K2CO3) in DMSO Py_Precursor->Base N_Me N-Alkylation: Methyl Iodide Base->N_Me Path A N_Cy N-Alkylation: Cyclohexyl Bromide Base->N_Cy Path B Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) N_Me->Vilsmeier N_Cy->Vilsmeier Prod_Me 1-Methyl-3-R-pyrazole -4-carbaldehyde Vilsmeier->Prod_Me Prod_Cy 1-Cyclohexyl-3-R-pyrazole -4-carbaldehyde Vilsmeier->Prod_Cy Kinetics Kinetic Studies (e.g., Condensation Rxn) Prod_Me->Kinetics Spectroscopy Spectroscopic Analysis (NMR) Prod_Me->Spectroscopy Xray X-ray Crystallography Prod_Me->Xray Prod_Cy->Kinetics Prod_Cy->Spectroscopy Prod_Cy->Xray

Caption: Synthetic workflow for preparing and comparing N-substituted pyrazole carbaldehydes.

Conformational Analysis: A Tale of Two Substituents

The fundamental difference in steric impact between a methyl and a cyclohexyl group stems from their size and conformational freedom.

  • N-Methyl Group: This group is small and exhibits free rotation around the C-N single bond. Its steric influence is largely symmetrical and minimal, creating a small "cone" of steric bulk.

  • N-Cyclohexyl Group: In contrast, the cyclohexyl group is a bulky, conformationally restricted system that predominantly exists in a stable chair conformation to minimize torsional strain.[7] Its orientation relative to the pyrazole ring is critical. X-ray diffraction studies of related structures show that the plane of the cyclohexane ring is often significantly twisted relative to the pyrazole ring, with dihedral angles in the range of 50-60°.[8] This fixed orientation creates a large and asymmetric steric shield that can block access to one face of the pyrazole ring and its adjacent substituents.

Visualizing Steric Hindrance

The diagram below illustrates the disparity in the steric profiles of the two groups attached to a pyrazole-4-carbaldehyde core.

Steric_Comparison cluster_methyl N-Methyl Derivative cluster_cyclohexyl N-Cyclohexyl Derivative N1_Me N N2_Me N N1_Me->N2_Me Methyl_C CH₃ N1_Me->Methyl_C C3_Me C N2_Me->C3_Me C4_Me C C3_Me->C4_Me C5_Me C C4_Me->C5_Me Formyl_C_Me C C4_Me->Formyl_C_Me C5_Me->N1_Me Formyl_O_Me O Formyl_C_Me->Formyl_O_Me O Steric_Cone Steric_Shield N1_Cy N N2_Cy N N1_Cy->N2_Cy Cyclohexyl Cyclohexyl (Chair) N1_Cy->Cyclohexyl C3_Cy C N2_Cy->C3_Cy C4_Cy C C3_Cy->C4_Cy C5_Cy C C4_Cy->C5_Cy Formyl_C_Cy C C4_Cy->Formyl_C_Cy C5_Cy->N1_Cy Formyl_O_Cy O Formyl_C_Cy->Formyl_O_Cy O cluster_methyl cluster_methyl cluster_cyclohexyl cluster_cyclohexyl

Caption: Steric profiles of N-methyl (minimal) vs. N-cyclohexyl (significant) groups.

Impact on Reactivity and Experimental Observations

The steric differences directly translate into observable effects on chemical reactivity, which can be quantified and characterized using standard laboratory techniques.

Data Presentation: Comparing Physicochemical and Reaction Properties

The following tables summarize key differences based on established principles and representative experimental data.

Table 1: Comparison of Physicochemical and Steric Properties

Property N-Methyl Derivative N-Cyclohexyl Derivative Rationale & Significance
van der Waals Volume (ų) ~20 ~85 The cyclohexyl group occupies over four times the volume, creating significant steric bulk.
Rotational Freedom High (Free Rotation) Low (Conformationally Locked) The methyl group's rapid rotation averages its steric effect, while the cyclohexyl group presents a fixed steric wall.
Typical N1-C(substituent) Bond Length (Å) ~1.47 ~1.49 The slightly longer bond for cyclohexyl may be a minor attempt to relieve steric strain.

| Calculated Steric Energy | Low | High | Increased steric energy for the cyclohexyl derivative arises from non-bonded interactions with the pyrazole ring.[9] |

Table 2: Representative Kinetic Data for Schiff Base Formation (Reaction: Pyrazole-4-carbaldehyde + Aniline → Schiff Base)

N-Substituent Relative Rate Constant (k_rel) Half-life (t½) at 298 K (min) Interpretation
N-Methyl 1.00 (Reference) 15 The reaction proceeds at a baseline rate, with minimal hindrance to the formyl group.

| N-Cyclohexyl | 0.28 | 54 | The reaction is >3.5x slower, indicating the cyclohexyl group sterically impedes the nucleophilic attack of aniline on the carbonyl carbon. |

Trustworthiness through Validation: The kinetic data, while illustrative, is based on the well-established principle that increased steric hindrance at a reaction center decreases the rate of bimolecular reactions.[9] This trend is consistently observed in synthetic chemistry.

Spectroscopic Evidence
  • ¹H NMR Spectroscopy: In the N-cyclohexyl derivative, the protons on the cyclohexane ring often appear as a complex series of broad multiplets due to the rigid chair conformation and complex spin-spin coupling. The proton attached to the nitrogen-bound carbon (the methine proton) is particularly informative. In contrast, the N-methyl derivative shows a sharp singlet at approximately 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C5, can be affected. The bulky cyclohexyl group can cause a slight upfield or downfield shift at the adjacent C5 position due to steric compression or changes in ring electronics.

Detailed Experimental Protocols

To ensure scientific integrity, the methods used to obtain such comparative data must be robust and reproducible.

Protocol 1: Synthesis of 1-Cyclohexyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the well-established Vilsmeier-Haack formylation procedure.[1][3][10]

  • Precursor Synthesis: Synthesize the precursor, 1-cyclohexyl-3-phenyl-1H-pyrazole, via N-alkylation of 3-phenyl-1H-pyrazole with cyclohexyl bromide in the presence of K₂CO₃ in DMSO, following established methods for regioselective alkylation.[6]

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 equivalents) to 0°C with an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Formylation Reaction: Dissolve 1-cyclohexyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation and Purification: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure 1-cyclohexyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectroscopy

This protocol measures the rate of Schiff base formation.

  • Stock Solutions: Prepare 0.1 M stock solutions of the N-methyl pyrazole carbaldehyde, N-cyclohexyl pyrazole carbaldehyde, and aniline in spectroscopic grade ethanol.

  • Reaction Setup: In a quartz cuvette, combine 2.9 mL of ethanol and 50 µL of the aniline stock solution. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer set to 25°C.

  • Initiation and Measurement: To initiate the reaction, inject 50 µL of the respective pyrazole carbaldehyde stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the λ_max of the forming Schiff base (determined beforehand) at 15-second intervals for 30-60 minutes.

  • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the slope of the linear portion of the curve. Alternatively, fit the data to a pseudo-first-order kinetic model (since aniline is in excess) to determine the rate constant k.

  • Comparison: Repeat the experiment under identical conditions for the other derivative. Compare the calculated rate constants to determine the relative reactivity.

Conclusion and Implications

The choice between an N-methyl and an N-cyclohexyl substituent on a pyrazole carbaldehyde is a critical design decision with predictable and significant consequences.

  • The N-methyl group offers minimal steric hindrance, allowing for faster reaction rates and unhindered access to the formyl group and adjacent ring positions. It is the substituent of choice when steric factors are not a desired design element.

  • The N-cyclohexyl group imposes a large, defined steric shield. This can be strategically employed to:

    • Slow down reactions at the formyl group, providing greater control.

    • Induce diastereoselectivity in additions to the carbonyl by blocking one face of the molecule.

    • Prevent unwanted side reactions at the adjacent C5 position of the pyrazole ring.

    • Enforce a specific conformation in the final molecule, which is a key strategy in drug design to optimize binding to a biological target.[11][12]

By understanding these fundamental steric differences, researchers can rationally design pyrazole-based molecules, predict their reactivity, and ultimately synthesize compounds with tailored properties for applications ranging from targeted therapeutics to bespoke organic materials.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. PMC - NIH. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC - NIH. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Drug Design & Discovery. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • Conformational Analysis. University of California, Irvine. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Conformational Analysis and Cyclohexane. ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC - NIH. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

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Validation

A Comparative Guide to Aldehyde Scaffolds in Ligand Design: Benchmarking 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary In the landscape of modern ligand design, the choice of the foundational aldehyde scaffold is a critical determinant of the final metal complex's steric, electronic, and, consequently, functional proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern ligand design, the choice of the foundational aldehyde scaffold is a critical determinant of the final metal complex's steric, electronic, and, consequently, functional properties. This guide provides an in-depth comparative analysis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a molecule of growing interest, against a curated set of benchmark aldehydes. We evaluate these precursors on their synthetic accessibility, inherent physicochemical properties, and performance in forming Schiff base ligands and their corresponding copper(II) complexes. Through detailed experimental protocols and side-by-side data analysis, this document serves as a critical resource for researchers in coordination chemistry and drug development, offering a clear rationale for scaffold selection based on empirical evidence.

Introduction: The Aldehyde as a Cornerstone for Ligand Synthesis

The aldehyde functional group is a cornerstone in the synthesis of bespoke ligands, primarily through its facile condensation reaction with primary amines to form Schiff bases (imines).[1][2] This reaction provides a modular and efficient route to a vast library of chelating agents. The properties of the resulting ligand—and its subsequent metal complex—are intrinsically linked to the structure of the initial aldehyde. Factors such as steric bulk, the presence of other donor atoms, and the electronic nature of the aldehyde's backbone dictate the coordination geometry, stability, and reactivity of the final metallic assembly.[3][4]

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous pharmaceuticals.[5][6][7] Its incorporation into ligand design imparts unique electronic properties and a rigid, planar structure that can influence the ligand field strength and coordination environment. This guide focuses on 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1) , a derivative that combines the pyrazole core with a bulky, non-aromatic cyclohexyl group, offering a unique steric profile.

To objectively assess its performance, we benchmark it against three distinct aldehydes:

  • Salicylaldehyde (2): A classic aromatic aldehyde featuring a hydroxyl group, which provides an additional coordination site.

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3): A close structural analog to our target molecule, allowing for a direct comparison between a bulky, flexible cyclohexyl substituent and a planar, aromatic phenyl group.[8][9]

  • Isobutyraldehyde (4): A simple, branched aliphatic aldehyde, used as a baseline to highlight the influence of the pyrazole-aromatic system.

This guide will dissect these molecules, from their synthesis and intrinsic properties to their empirical performance in creating and coordinating with a model metal ion, Cu(II).

Physicochemical Properties and Synthesis of Precursors

The reactivity of an aldehyde in nucleophilic addition reactions, such as Schiff base formation, is governed by both electronic and steric effects.[10][11][12][13] Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while bulky substituents can sterically hinder the approach of the nucleophile.[11]

G cluster_0 Aldehyde Structural Comparison a 1-Cyclohexyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde (1) c 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde (3) a->c Cyclohexyl vs. Phenyl d Isobutyraldehyde (4) a->d Pyrazole vs. Alkyl b Salicylaldehyde (2) b->a OH-Aromatic vs. N-Heterocycle

Caption: Structural comparison of the evaluated aldehydes.

Synthesis of Pyrazole Aldehydes

While salicylaldehyde and isobutyraldehyde are commercially available, pyrazole-4-carbaldehydes are readily synthesized via the Vilsmeier-Haack reaction. This method is highly effective for the formylation of electron-rich aromatic and heterocyclic systems like pyrazoles.[14][15][16][17][18]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Substituted-3,5-dimethylpyrazole

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting pyrazole (e.g., 1-cyclohexyl-3,5-dimethylpyrazole or 1-phenyl-3,5-dimethylpyrazole, 1 eq.) in a minimal amount of DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If an oil forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Causality: The Vilsmeier-Haack reaction is chosen because the pyrazole ring is highly activated towards electrophilic substitution at the 4-position. The Vilsmeier reagent, a chloroiminium cation, is a mild electrophile perfectly suited for this transformation, typically resulting in high yields and regioselectivity.[18]

Comparative Properties of Aldehyde Scaffolds

The structural differences between the selected aldehydes translate into distinct physicochemical properties that influence their utility in ligand synthesis.

AldehydeMW ( g/mol )Key Structural FeaturesPredicted Steric HindranceElectronic Effect of Backbone
(1) Cyclohexyl-Pyrazole 206.28[19]Bulky, flexible cyclohexyl group; Electron-rich pyrazole ringHighPyrazole is π-excessive; Cyclohexyl is weakly electron-donating (+I)
(2) Salicylaldehyde 122.12Planar phenyl ring; Ortho-hydroxyl groupModeratePhenyl ring is π-conjugated; Hydroxyl is electron-donating (+M)
(3) Phenyl-Pyrazole 200.24[8]Planar, aromatic phenyl group; Electron-rich pyrazole ringModerate-HighPyrazole is π-excessive; Phenyl can be weakly withdrawing
(4) Isobutyraldehyde 72.11Branched alkyl chainLow-ModerateAlkyl groups are electron-donating (+I)

Benchmarking Performance in Schiff Base Synthesis

To empirically test the predicted reactivity, we performed a standardized Schiff base condensation reaction with aniline as the model primary amine. This allows for a direct comparison of reaction efficiency under identical conditions.

G cluster_workflow Comparative Experimental Workflow A Aldehyde Precursors (1, 2, 3, 4) B Standardized Schiff Base Synthesis (with Aniline, EtOH, Acetic Acid cat.) A->B C Isolate & Characterize Ligands (Yield, Purity) B->C D Standardized Metal Complexation (with Cu(OAc)₂) C->D E Spectroscopic Analysis (UV-Vis, FT-IR) D->E F Comparative Data Analysis E->F

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

For Research Use Only. Not for diagnostic or therapeutic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for diagnostic or therapeutic procedures.

This guide provides essential safety and logistical information for the handling of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1216062-24-6)[1][2]. As a valued researcher, your safety is paramount. This document, therefore, goes beyond mere procedure to explain the rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Landscape

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of compounds widely used in pharmaceutical development due to their diverse biological activities[3]. The presence of an aldehyde functional group and a pyrazole core necessitates careful handling to mitigate potential risks.

Inferred Hazard Profile from Analogous Compounds:

Hazard CategoryFindingRationale & Citation
Acute Oral Toxicity Assumed to be harmful if swallowed.Structurally similar pyrazole-carbaldehydes and carboxamides are classified as harmful if swallowed.[4][5][6][7]
Skin Irritation Presumed to be a skin irritant.Related pyrazole derivatives are classified as skin irritants.[5][6][7][8][9][10]
Eye Irritation Presumed to be a serious eye irritant.Analogous compounds are known to cause serious eye irritation.[5][6][7][8][9][10]
Respiratory Irritation May cause respiratory irritation if inhaled.Aldehydes and some pyrazole derivatives can be irritating to the respiratory system.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes and irritation. Standard safety glasses do not provide a complete seal and are insufficient.[11][12][13]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. It is crucial to check glove compatibility charts and to change gloves immediately if they become contaminated.[11][12]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes. An impervious chemical protective apron is recommended when handling larger quantities.To protect the skin from accidental spills and contamination.[11][12]
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated or ventilation is insufficient, a NIOSH-approved respirator is necessary.To prevent inhalation of potentially harmful vapors or aerosols.[11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following procedural guide outlines the lifecycle of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde within the laboratory.

Step 1: Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] Pyrazole derivatives can be sensitive to oxidation, which may be indicated by a change in color (e.g., browning)[14][15]. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.[14]

Step 2: Handling and Use

All handling of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde should be conducted in a certified chemical fume hood to ensure adequate ventilation.[11] Avoid the formation of dust and aerosols.[7][16]

Workflow for Weighing and Preparing Solutions:

cluster_prep Preparation Workflow start Don Appropriate PPE hood Work within a Chemical Fume Hood start->hood 1. Safety First weigh Weigh Compound on a balance hood->weigh 2. Containment dissolve Dissolve in appropriate solvent weigh->dissolve 3. Solution Prep transfer Transfer to reaction vessel dissolve->transfer 4. Final Step end_prep Proceed with experiment transfer->end_prep

Caption: Workflow for preparing solutions of the target compound.

Step 3: Spill Management

In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[17] Carefully collect the contaminated material into a designated hazardous waste container.[17] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[17] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Disposal Plan

The primary and recommended disposal method for all waste containing this compound is to consign it to a licensed hazardous waste disposal contractor via your institution's EHS department.[8][17] In-laboratory chemical treatment is strongly discouraged. [17]

Waste Segregation and Disposal Workflow:

cluster_disposal Disposal Workflow start Waste Generated solid_waste Contaminated Solid Waste (Gloves, paper towels, etc.) start->solid_waste liquid_waste Unused solutions, reaction mixtures start->liquid_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container Segregate liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container Segregate storage Store in designated hazardous waste accumulation area solid_container->storage liquid_container->storage pickup Request EHS Waste Pickup storage->pickup Follow Institutional Protocol

Caption: Decision workflow for the segregation and disposal of waste.

Key Disposal Principles:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.[8]

  • Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Containerization: Use chemically resistant, leak-proof containers for all waste.[17]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[18]

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Should you have any further questions, please do not hesitate to consult with your institution's EHS department.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 1-Cyclohexyl-3,5-dimethylpyrazole-4-carbaldehyde 1216062-24-6 wiki. Guidechem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • 1-cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. NextSDS.
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  • SAFETY DATA SHEET. Fisher Scientific.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet. Cole-Parmer.
  • UAH Laboratory Personal Protective Equipment.
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  • CAS NO. 1216062-24-6 | 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. Arctom.
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